
5-Bromo-7-isopropyl-1H-indazole
Overview
Description
5-Bromo-7-isopropyl-1H-indazole is a heterocyclic compound with the molecular formula C10H11BrN2 It is a derivative of indazole, a bicyclic structure consisting of a benzene ring fused to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-7-isopropyl-1H-indazole typically involves the bromination of 7-isopropyl-1H-indazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reagent addition, can further optimize the production process.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to form the corresponding amine or alcohol derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous or acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Major Products Formed:
Substitution: Formation of 7-isopropyl-1H-indazole derivatives with various functional groups.
Oxidation: Formation of this compound-3-carboxylic acid or this compound-3-aldehyde.
Reduction: Formation of this compound-3-amine or this compound-3-ol.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Bromo-7-isopropyl-1H-indazole is largely dependent on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the indazole core play crucial roles in binding to these targets, influencing the compound’s biological activity.
Comparison with Similar Compounds
5-Bromo-1H-indazole: Lacks the isopropyl group, which may affect its reactivity and biological activity.
7-Isopropyl-1H-indazole:
5-Bromo-7-methyl-1H-indazole: Contains a methyl group instead of an isopropyl group, leading to differences in steric and electronic effects.
Uniqueness: 5-Bromo-7-isopropyl-1H-indazole is unique due to the presence of both the bromine atom and the isopropyl group, which together influence its chemical reactivity and potential biological activity. This combination of substituents can enhance its utility in various applications compared to its analogs.
Biological Activity
5-Bromo-7-isopropyl-1H-indazole (CAS No. 773887-09-5) is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound is characterized by the following molecular structure:
- Molecular Formula : C10H11BrN2
- Molecular Weight : 239.11 g/mol
- Structural Features : The compound consists of an indazole core with a bromine atom at the 5th position and an isopropyl group at the 7th position, which influence its reactivity and biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:
Microorganism | Inhibition Zone (mm) | Concentration Tested (µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 100 |
Escherichia coli | 12 | 100 |
Pseudomonas aeruginosa | 10 | 100 |
These results suggest potential applications in developing new antimicrobial agents.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanisms involved include:
- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to cell death.
- Inhibition of Cell Proliferation : By modulating key signaling pathways such as MAPK/ERK, it affects cell cycle progression.
A case study reported that treatment with this compound at a concentration of 50 µM resulted in a 70% reduction in cell viability in MCF-7 breast cancer cells after 48 hours.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to interact with protein kinases, inhibiting their activity and thereby affecting downstream signaling pathways crucial for cell survival and proliferation.
- Modulation of Gene Expression : It influences the expression of genes involved in inflammation and cancer progression.
- Interaction with Cellular Targets : The compound binds to specific cellular receptors, altering their function and modulating cellular responses.
Metabolism and Distribution
This compound undergoes metabolic processing primarily in the liver, where it is subject to phase I and phase II reactions. Its distribution within biological systems is facilitated by transport proteins such as ATP-binding cassette (ABC) transporters, which enhance its bioavailability.
Dosage Effects
In animal models, varying doses of the compound have demonstrated different biological effects:
- Low Doses (1–10 mg/kg) : Minimal toxicity observed; potential for therapeutic modulation.
- Moderate Doses (10–50 mg/kg) : Significant anticancer effects noted with manageable toxicity.
- High Doses (>50 mg/kg) : Increased risk of toxicity; careful monitoring required.
Comparative Analysis with Related Compounds
The unique substitution pattern of this compound sets it apart from other indazole derivatives:
Compound | Key Differences | Biological Activity |
---|---|---|
5-Bromo-1H-indazole | Lacks isopropyl group | Limited activity |
7-Isopropyl-1H-indazole | Lacks bromine atom | Reduced reactivity |
5-Bromo-7-methyl-1H-indazole | Contains methyl group instead of isopropyl | Different pharmacokinetics |
Q & A
Q. Basic: What synthetic methodologies are recommended for preparing 5-Bromo-7-isopropyl-1H-indazole?
Answer:
The synthesis typically involves alkylation of the indazole core. A validated approach includes:
- Reacting 5-bromo-1H-indazole with isopropyl bromide in anhydrous DMF using Cs₂CO₃ as a base .
- Stirring at room temperature for 3–6 hours, followed by neutralization with dilute HCl.
- Purification via flash column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the desired isomer.
Yield optimization requires controlling stoichiometry (e.g., 1.5–2.0 equivalents of alkylating agent) and monitoring reaction progress via TLC.
Q. Basic: How can the purity and structural integrity of this compound be validated?
Answer:
Employ a multi-technique approach:
- NMR Spectroscopy : Confirm substitution patterns (e.g., ¹H-NMR for isopropyl protons at δ ~1.45 ppm and CH₂ groups at δ ~4.35 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (e.g., C₁₀H₁₂BrN₂: calculated 239.0134, observed 239.0140) .
- HPLC : Assess purity (>95% by area normalization at 254 nm) using a C18 column and acetonitrile/water mobile phase .
Q. Advanced: What crystallographic strategies resolve ambiguities in the molecular structure of this compound?
Answer:
For single-crystal X-ray diffraction:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts.
- Refinement : Apply SHELXL-2018 with anisotropic displacement parameters for non-H atoms. Key metrics: R1 < 0.05, wR2 < 0.15 .
- Validation : Check for residual electron density peaks (<1 eÅ⁻³) and Hirshfeld surface analysis to confirm steric effects from the isopropyl group .
Q. Advanced: How should researchers address contradictory biological activity data in studies of bromo-substituted indazoles?
Answer:
Contradictions may arise from assay variability or isomer impurities. Mitigation strategies include:
- Methodological Triangulation : Cross-validate results using orthogonal assays (e.g., enzymatic inhibition + cellular viability) .
- Isomer Purity Control : Quantify N1/N2 isomer ratios via NOESY NMR or chiral HPLC .
- Meta-Analysis : Pool data from independent studies to identify trends (e.g., correlation between lipophilicity and activity) .
Q. Advanced: How to design a robust SAR study for this compound derivatives?
Answer:
Adopt a systematic scaffold-modification approach:
- Substituent Variation : Synthesize analogs with halogen (F, Cl), electron-withdrawing (NO₂), or bulky groups at positions 3 and 7.
- In Silico Modeling : Use DFT calculations (e.g., Gaussian 16) to predict steric/electronic effects on binding affinity .
- Biological Testing : Prioritize high-throughput screens (e.g., α-glucosidase inhibition assays) to quantify activity trends .
Q. Basic: What are the optimal storage conditions for this compound?
Answer:
- Short-Term : Store at 4°C in airtight, light-protected vials with desiccant.
- Long-Term : Keep at -20°C under inert gas (argon) to prevent bromine displacement or oxidation .
- Stability Monitoring : Perform HPLC every 6 months to detect degradation (e.g., dehalogenation products).
Q. Advanced: How to optimize regioselectivity in alkylation reactions of this compound?
Answer:
- Base Selection : Use K₂CO₃ instead of Cs₂CO₃ for milder conditions, reducing N2-alkylation side products .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor N1 selectivity, while THF may enhance N2 pathways.
- Reaction Monitoring : Employ in-situ IR spectroscopy to track consumption of starting material and adjust reaction time dynamically.
Properties
IUPAC Name |
5-bromo-7-propan-2-yl-1H-indazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2/c1-6(2)9-4-8(11)3-7-5-12-13-10(7)9/h3-6H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHZLVUPLAGPFMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC2=C1NN=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90610773 | |
Record name | 5-Bromo-7-(propan-2-yl)-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90610773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
773887-09-5 | |
Record name | 5-Bromo-7-(propan-2-yl)-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90610773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.